Tert-butyl 4-ethynyl-4-fluoropiperidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

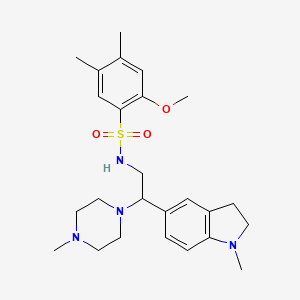

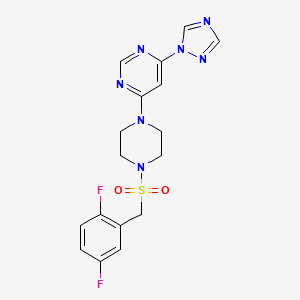

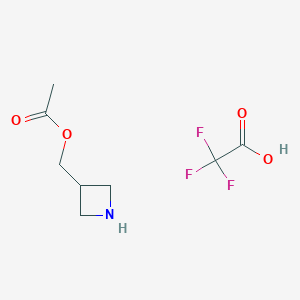

Tert-butyl 4-ethynyl-4-fluoropiperidine-1-carboxylate, also known as 1-Boc-4-ethynyl-4-fluoropiperidine, is a chemical compound with the molecular formula C12H18FNO2 and a molecular weight of 227.28 . It is used in various fields of research and development .

Molecular Structure Analysis

The InChI code for Tert-butyl 4-ethynyl-4-fluoropiperidine-1-carboxylate is 1S/C12H18FNO2/c1-5-12(13)6-8-14(9-7-12)10(15)16-11(2,3)4/h1H,6-9H2,2-4H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

Tert-butyl 4-ethynyl-4-fluoropiperidine-1-carboxylate is a solid at room temperature . It should be stored in a dry environment at 2-8°C . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

Tert-butyl 4-ethynyl-4-fluoropiperidine-1-carboxylate serves as a valuable building block in medicinal chemistry. Researchers utilize it to synthesize novel compounds with potential therapeutic applications. Its unique structure, combining a piperidine ring with an ethynyl group, offers opportunities for designing new drugs. For instance, modifications of this scaffold can lead to potent inhibitors of specific enzymes or receptors, making it a promising candidate for drug discovery .

PROTAC Development

In the field of targeted protein degradation, PROTACs (PROteolysis TArgeting Chimeras) have gained prominence. These molecules recruit E3 ligases to specific proteins, leading to their ubiquitination and subsequent degradation. Tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate, a derivative of our compound, acts as a semi-flexible linker in PROTAC design. Researchers use it to connect the protein-binding moiety and the E3 ligase-recruiting component, facilitating selective protein degradation .

Organic Synthesis

The compound’s piperidine ring, combined with its ethynyl functionality, makes it a versatile intermediate for organic synthesis. Researchers employ it to construct diverse molecules, including amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones. These derivatives find applications in pharmaceuticals, agrochemicals, and materials science .

Supramolecular Chemistry

Supramolecular chemistry focuses on non-covalent interactions between molecules. Tert-butyl 4-ethynyl-4-fluoropiperidine-1-carboxylate can participate in host–guest interactions, self-assembly, and molecular recognition. Researchers investigate its behavior in coordination complexes, inclusion compounds, and host–guest systems, contributing to our understanding of supramolecular phenomena.

Propriétés

IUPAC Name |

tert-butyl 4-ethynyl-4-fluoropiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18FNO2/c1-5-12(13)6-8-14(9-7-12)10(15)16-11(2,3)4/h1H,6-9H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVGWDBGQOAGBTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C#C)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-ethynyl-4-fluoropiperidine-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-ethoxybenzamide](/img/structure/B2497702.png)

![7-hydroxy-N-(4-iodophenyl)-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B2497704.png)

![2-hydroxy-2-(oxan-4-yl)-2-phenyl-S-[1-(propan-2-yl)-1H-imidazol-4-yl]ethane-1-sulfonamido](/img/structure/B2497705.png)

![3-(4-(isopentyloxy)benzyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2497711.png)

![N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2497718.png)